molecular formula C15H17F3N2O2 B14253097 Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]- CAS No. 219869-45-1

Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-

Cat. No.: B14253097
CAS No.: 219869-45-1
M. Wt: 314.30 g/mol
InChI Key: OXPDBYIWGYNNNH-UHFFFAOYSA-N
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Description

This compound is a trifluoroacetamide derivative featuring a 2-oxa-6-azaspiro[3.4]octane core substituted with a phenylmethyl group at the 6-position. The spirocyclic structure confers conformational rigidity, which may enhance target binding specificity in pharmacological applications.

Properties

CAS No.

219869-45-1

Molecular Formula

C15H17F3N2O2

Molecular Weight

314.30 g/mol

IUPAC Name

N-(7-benzyl-2-oxa-7-azaspiro[3.4]octan-5-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C15H17F3N2O2/c16-15(17,18)13(21)19-12-7-20(8-14(12)9-22-10-14)6-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,19,21)

InChI Key

OXPDBYIWGYNNNH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(CN1CC3=CC=CC=C3)COC2)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Spirocyclic Core: This involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the Trifluoroacetamide Group: This step usually involves the reaction of the spirocyclic intermediate with trifluoroacetic anhydride under controlled conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]- involves its interaction with specific molecular targets. The trifluoroacetamide group is known to interact with enzymes and receptors, modulating their activity. The spirocyclic structure provides a unique spatial arrangement that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between the target compound and similar acetamide derivatives:

Compound Name Core Structure Substituent at 6-position Molecular Formula Molar Mass (g/mol) Key Features
Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]- 2-oxa-6-azaspiro[3.4]octane Phenylmethyl C15H19F3N2O2 ~324.32* High lipophilicity, rigid spiro core
2,2,2-Trifluoro-N-(2-oxa-6-azaspiro[3.4]oct-8-yl)acetamide () 2-oxa-6-azaspiro[3.4]octane H (unsubstituted) C8H11F3N2O2 224.19 Lower molecular weight, higher solubility
Acetamide, 2,2,2-trifluoro-N-Methyl-N-2-oxa-6-azaspiro[3.4]oct-8-yl- (CAS 219869-46-2, ) 2-oxa-6-azaspiro[3.4]octane Methyl C9H13F3N2O2 238.21 Moderate lipophilicity, simpler alkyl substituent
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () Benzothiazole Trifluoromethyl C15H10F3N2OS 324.31 Planar heterocycle, potential kinase inhibition

Physicochemical and Pharmacological Properties

  • Lipophilicity : The phenylmethyl group in the target compound increases logP compared to its methyl- or unsubstituted counterparts, suggesting improved membrane permeability but reduced aqueous solubility .
  • Metabolic Stability : The trifluoromethyl group in all listed analogues enhances resistance to oxidative metabolism. However, the spirocyclic core in the target compound may further reduce enzymatic hydrolysis rates compared to linear acetamides (e.g., benzothiazole derivatives in ) .
  • Biological Activity : While the target compound’s exact mechanism is unclear, structurally related spirocyclic acetamides are explored as protease inhibitors or GPCR modulators. In contrast, benzothiazole-based analogues () are often associated with kinase or antimicrobial activity .

Stability and Formulation

  • Pharmacopeial data () indicates that acetamides with rigid cores (e.g., bicyclic or spiro systems) often meet crystallinity standards, enhancing formulation stability. The target compound’s spiro structure likely aligns with these trends, whereas linear analogues may require additional stabilization .

Biological Activity

Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl] is a complex organic compound that has garnered attention for its unique structural features and potential biological activities. Its spirocyclic structure, combined with the trifluoroacetamide moiety, enhances its interaction with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C15H17F3N2O2
  • Molar Mass : 314.3 g/mol
  • CAS Number : 219869-45-1

The compound's structure includes a trifluoroacetamide group and a spirooctane ring system that integrates both nitrogen and oxygen atoms, contributing to its distinctive chemical properties .

Biological Activity Overview

Research indicates that Acetamide exhibits potential antimicrobial and antiviral properties. The trifluoroacetamide group is believed to enhance its binding interactions with biological targets, which may lead to significant therapeutic applications in medicine .

The biological activity of Acetamide is attributed to its ability to form strong hydrogen bonds with specific molecular targets. The rigidity and stability provided by the spirocyclic structure improve its binding affinity and selectivity towards various enzymes and receptors .

Comparative Analysis of Similar Compounds

To understand the uniqueness of Acetamide, it is useful to compare it with other compounds that share structural or functional similarities:

Compound NameStructural FeaturesUnique Properties
N,N-DimethylacetamideContains acetamide groupCommon solvent in organic synthesis
TrifluoromethylacetamideSimilar trifluoro groupExhibits strong electrophilic character
PhenylacetamideContains phenyl groupKnown for analgesic properties

The specific spirocyclic structure of Acetamide may enhance its biological activity compared to these other compounds .

Antimicrobial Activity

In vitro studies have shown that Acetamide exhibits varying degrees of activity against different bacterial strains. For instance, preliminary tests indicated moderate activity against certain Gram-positive bacteria. The presence of specific functional groups in the compound significantly influences its antimicrobial efficacy .

Antiviral Properties

Recent investigations have explored the antiviral potential of Acetamide against various viral strains. The results suggest that the compound may inhibit viral replication through interactions with viral proteins, although further studies are needed to elucidate the exact mechanisms involved .

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